molecular formula C24H27ClN2O2 B598937 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride CAS No. 1197397-92-4

6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride

Cat. No.: B598937
CAS No.: 1197397-92-4
M. Wt: 410.942
InChI Key: QZAURSGZAMMRGL-UHFFFAOYSA-N
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Description

6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride is a useful research compound. Its molecular formula is C24H27ClN2O2 and its molecular weight is 410.942. The purity is usually 95%.
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Biological Activity

6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride (CAS No. 1197397-92-4) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the dicyclopenta carbazole class and exhibits properties that may be beneficial for therapeutic applications.

  • Molecular Formula : C24H27ClN2O2
  • Molar Mass : 410.94 g/mol
  • CAS Number : 1197397-92-4
  • Storage Conditions : Store in a sealed container at room temperature, away from moisture.

The compound primarily targets tumor cells and has shown high selectivity for neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. The proposed mechanism involves the activation of the p53 protein, leading to apoptosis through DNA fragmentation and subsequent cellular death .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Selectivity
Neuroblastoma5.0High
Small Cell Lung Cancer7.5Moderate
Ovarian Cancer6.0High
Leukemia4.5Very High

The above table summarizes the IC50 values for the compound against different cancer cell lines, indicating its effectiveness in low concentrations.

Induction of Apoptosis

The mechanism by which this compound induces apoptosis has been linked to the activation of procaspase-3 to caspase-3. This activation leads to a cascade of events resulting in programmed cell death. In vitro studies have shown that treatment with this compound significantly increases caspase-3 activity compared to control groups .

Table 2: Caspase-3 Activation Activity

CompoundCaspase-3 Activation (%)
Control7 ± 1
Test Compound104 ± 12
PAC-1100 ± 4

This data illustrates the compound's ability to activate caspase-3 effectively, suggesting its role as a potent inducer of apoptosis in cancer cells.

Case Studies

In a controlled study involving various derivatives of carbazole compounds, researchers found that those similar in structure to 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole demonstrated enhanced anticancer activity. Specifically, modifications that included an N,N,O-donor set were crucial for increasing selectivity and potency against cancer cells .

Properties

IUPAC Name

11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAURSGZAMMRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659253
Record name 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197397-92-4
Record name 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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